molecular formula C3H4N4O2 B124257 3-nitro-1H-pyrazol-1-amine CAS No. 150017-54-2

3-nitro-1H-pyrazol-1-amine

Cat. No.: B124257
CAS No.: 150017-54-2
M. Wt: 128.09 g/mol
InChI Key: MWXPPBVPADPADV-UHFFFAOYSA-N
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Description

Contextualizing Pyrazole (B372694) Heterocycles in Contemporary Organic and Materials Chemistry

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. britannica.comwikipedia.org This structural motif imparts a unique combination of chemical properties, making pyrazoles and their derivatives highly valuable in diverse fields of chemistry. mdpi.commdpi.com In organic chemistry, pyrazoles serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. mdpi.comglobalresearchonline.net Their aromatic nature allows for various substitution reactions, enabling the fine-tuning of their physical and chemical properties. globalresearchonline.net

In the realm of materials science, the electronic properties of pyrazoles are of particular interest. Their ability to form stable complexes with metal ions, coupled with their intrinsic fluorescence and solid-state properties, makes them suitable for applications in fluorescent probes, sensors, and optoelectronic materials. mdpi.com The investigation of pyrazole-based compounds continues to be a vibrant area of research, with ongoing efforts to discover new synthetic methodologies and applications. mdpi.comresearcher.life

Research Significance of Nitrated Pyrazole Derivatives in Specialized Applications

The introduction of a nitro group (-NO2) onto the pyrazole ring dramatically alters the compound's electronic and chemical characteristics, leading to a surge of interest in nitrated pyrazole derivatives for specialized applications. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the pyrazole ring and can significantly impact the compound's reactivity and potential biological interactions. evitachem.com

A primary area of research for nitrated pyrazoles is in the field of energetic materials. nih.govresearchgate.net The high nitrogen content and the presence of the nitro group contribute to a high heat of formation and density, which are desirable properties for explosives, propellants, and pyrotechnics. nih.govresearchgate.net Researchers are actively exploring these compounds as potential high-performance, low-sensitivity energetic materials. researchgate.netscispace.com Beyond energetic applications, the unique electronic properties of nitrated pyrazoles make them valuable intermediates in the synthesis of various functional materials and pharmacologically active compounds. nih.govevitachem.com The nitro group can be reduced to an amino group, providing a synthetic handle for further molecular elaboration. evitachem.com

Academic Research Focus and Scope of the Compound's Investigation

The academic investigation of 3-nitro-1H-pyrazol-1-amine, while not as extensively documented as some of its analogues, falls within the broader research interest in nitrated N-amino pyrazoles. The research focus on such compounds is typically multifaceted, encompassing their synthesis, structural characterization, and the exploration of their potential applications.

The synthesis of related compounds, such as 3,4,5-trinitro-1H-pyrazol-1-amine (ATNP), has been reported, highlighting methods to introduce nitro groups and an amino group at the N1 position of the pyrazole ring. researchgate.netscispace.com The characterization of these molecules often involves a suite of analytical techniques, including FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction, to elucidate their molecular structure and intermolecular interactions. researchgate.net

The primary research thrust for compounds with multiple nitro groups and an N-amino functionality is their potential as energetic materials. researchgate.netscispace.com Studies on analogous compounds investigate properties such as density, thermal stability, and sensitivity to impact and friction. researchgate.net For instance, the related compound 3,4,5-trinitro-1H-pyrazol-1-amine has been shown to exhibit high density and good thermal stability, making it a promising candidate for insensitive high-energy materials. researchgate.net While specific research findings on this compound are limited in the public domain, the established significance of the nitrated pyrazole scaffold suggests its potential as a valuable intermediate and a target for further investigation in materials science and synthetic chemistry.

Table 1: Physicochemical Properties of a Related Compound: 3,4,5-trinitro-1H-pyrazol-1-amine (ATNP)

PropertyValueReference
Density1.836 g·cm⁻³ researchgate.net
Thermal Stability (Td)233 °C researchgate.net
Detonation Velocity (VD)9271 m·s⁻¹ researchgate.net
Detonation Pressure (P)38.5 GPa researchgate.net
Impact Sensitivity (IS)30 J researchgate.net
Friction Sensitivity (FS)120 N researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitropyrazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-6-2-1-3(5-6)7(8)9/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXPPBVPADPADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Nitro 1h Pyrazol 1 Amine

Foundational Synthetic Routes to Nitropyrazoles

The introduction of a nitro group onto the pyrazole (B372694) ring is a critical first step in the synthesis of 3-nitro-1H-pyrazol-1-amine. This can be achieved through direct nitration or via a rearrangement pathway involving an N-nitropyrazole intermediate.

Direct Nitration Approaches to the Pyrazole Ring System

Direct nitration of the pyrazole ring typically results in the formation of 4-nitropyrazole as the major product due to the electronic properties of the ring system. However, the synthesis of 3-nitropyrazoles can also be achieved under specific conditions, often as part of a mixture of isomers. Various nitrating agents have been employed for this purpose, with the choice of reagent and reaction conditions significantly influencing the product distribution. semanticscholar.orgresearchgate.net

Common nitrating systems include mixtures of concentrated nitric acid and sulfuric acid, or nitric acid in acetic anhydride (B1165640). semanticscholar.orgresearchgate.net For instance, the nitration of pyrazole with a mixture of fuming nitric acid and fuming sulfuric acid has been reported to yield 4-nitropyrazole. guidechem.com A one-pot, two-step method using pyrazole and a nitrating mixture of fuming nitric acid and fuming sulfuric acid has been optimized to produce 4-nitropyrazole in high yield. guidechem.com

Alternative, milder nitrating conditions have been explored to improve selectivity and yield. semanticscholar.org The use of nitric acid in trifluoroacetic anhydride has been shown to be an effective method for the nitration of various five-membered heterocycles, including pyrazoles, affording mononitro derivatives. semanticscholar.orgresearchgate.net

Table 1: Comparison of Direct Nitration Methods for Pyrazole

Nitrating Agent Conditions Major Product(s) Yield Reference(s)
Conc. HNO₃ / Conc. H₂SO₄ 90°C, 6 hours 4-Nitropyrazole 56% guidechem.com
Fuming HNO₃ / Fuming H₂SO₄ 50°C, 1.5 hours 4-Nitropyrazole 85% guidechem.com
HNO₃ / Trifluoroacetic Anhydride Method B 3,4-Dinitropyrazole 41% semanticscholar.org
HNO₃ / Ac₂O - N-Nitropyrazole - nih.gov

N-Nitropyrazole Rearrangement Pathways to C-Nitrated Isomers

A more controlled and widely used method for the synthesis of 3-nitropyrazoles involves a two-step process: the formation of N-nitropyrazole followed by its thermal or acid-catalyzed rearrangement. nih.govacs.orgacs.org This pathway offers a strategic advantage by directing the nitro group specifically to the C3 (or C5) position.

The initial N-nitration of pyrazole is typically achieved using a mixture of nitric acid and acetic anhydride. nih.govgoogle.com The resulting N-nitropyrazole is then subjected to thermal rearrangement in a high-boiling solvent, such as anisole (B1667542) or n-octanol, to yield 3-nitropyrazole. nih.govgoogle.com This rearrangement is believed to proceed through a semanticscholar.orgresearchgate.net sigmatropic shift. google.com

Alternatively, the rearrangement of N-nitropyrazole to 4-nitropyrazole can be accomplished under acidic conditions, for example, by treatment with sulfuric acid at room temperature. nih.gov

Table 2: Synthesis of Nitropyrazoles via N-Nitropyrazole Rearrangement

Starting Material Reaction Steps Conditions Product Reference(s)

Amination Strategies for Pyrazole Derivatives

The introduction of the 1-amino moiety is the subsequent key transformation. This can be approached by constructing the pyrazole ring from a hydrazine (B178648) derivative or by direct amination of a pre-formed pyrazole ring.

Introduction of the 1-Amino Moiety via Amidation and Coupling Reactions

The synthesis of N-aminopyrazoles can be achieved through the cyclization of suitable precursors already containing the N-N bond. For instance, the reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and versatile method for constructing the pyrazole ring. longdom.org By using hydrazine itself or a protected hydrazine, a 1-unsubstituted or 1-amino pyrazole can be formed, respectively.

Electrophilic amination of primary amines using reagents like diethylketomalonate-derived oxaziridines can produce N-Boc protected hydrazines. organic-chemistry.orgresearchgate.net These intermediates can then participate in a one-pot synthesis of 1,3,5-trisubstituted pyrazoles by reacting with 1,3-diketones. organic-chemistry.org This methodology provides a route to N-substituted pyrazoles starting from primary amines. acs.org

Multi-Step Synthesis Approaches for Diverse Pyrazole-Amine Architectures

Multi-component reactions (MCRs) have emerged as powerful tools in the efficient synthesis of complex molecules, including pyrazole derivatives. longdom.orgrsc.org These reactions allow for the formation of multiple bonds in a single step from readily available starting materials. For example, a three-component condensation of phenyl hydrazines, aldehydes, and malononitrile (B47326) can yield multisubstituted 5-aminopyrazoles. rsc.org

A plausible multi-step route to this compound would first involve the synthesis of 3-nitropyrazole via the N-nitropyrazole rearrangement pathway. Subsequent N-amination of 3-nitropyrazole would then yield the target compound. The amination of the N-H bond of a nitropyrazole has been demonstrated in the literature, for example, by reacting 4-nitropyrazole with hydroxylamine-O-sulfonic acid in the presence of a base. nih.gov

Another approach involves the synthesis of 3-aminopyrazole (B16455) derivatives, which can then be nitrated. For instance, 3-amino-1H-pyrazole-4-carbonitriles have been synthesized by the condensation of 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with hydrazines. semanticscholar.org Subsequent selective nitration of the 3-position would be challenging but could be explored.

Advanced Synthetic Techniques in Pyrazole Chemistry

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of pyrazole derivatives to improve efficiency, yield, and environmental friendliness. Microwave-assisted synthesis has been shown to accelerate the formation of pyrazoles, such as in the one-pot, three-component reaction of aldehydes, ketones, and hydrazines to produce pyrazolines, which are then oxidized to pyrazoles. rsc.org

Multi-component reactions, as mentioned earlier, are a cornerstone of modern synthetic strategy. longdom.orgrsc.orgmdpi.com The development of novel MCRs for the synthesis of highly substituted pyrazoles continues to be an active area of research. These methods often offer advantages in terms of atom economy and reduced waste generation. longdom.org

Electrochemical Synthesis Methods for Nitrogen-Enriched Heterocyclic Systems

Electrochemical methods offer a green and efficient alternative to traditional synthetic routes, often proceeding under mild conditions without the need for harsh reagents. While a direct electrochemical synthesis for this compound is not extensively documented, the principles of electrochemical synthesis are widely applied to nitrogen-enriched heterocyclic systems and can be extrapolated.

Electrochemical synthesis can be utilized for both the formation of the pyrazole ring and the introduction of functional groups. For instance, the electrochemical synthesis of various nitroso organic compounds from secondary amines has been developed under metal-free and oxidant-free conditions, using nitromethane (B149229) as the nitrosation reagent. rsc.org This highlights the potential of electrochemical methods to introduce nitrogen-based functional groups onto heterocyclic scaffolds.

The electrochemical reduction of N-nitropyrazoles has been shown to produce nitrogen monoxide, demonstrating that electrochemical methods can be employed to modify existing nitro-functionalized pyrazoles. researchgate.net This suggests a possible pathway where a precursor N-nitropyrazole could be electrochemically treated to facilitate subsequent amination or rearrangement reactions.

Regioselective Functionalization and Derivatization Techniques on the Pyrazole Scaffold

Achieving the desired substitution pattern on the pyrazole ring is crucial for the synthesis of this compound. Regioselective functionalization techniques ensure that the nitro and amino groups are introduced at the correct positions.

One key strategy for obtaining 3-nitropyrazoles is the thermal rearrangement of N-nitropyrazoles. researchgate.net This method allows for the synthesis of 3(5)-nitropyrazoles, which are important precursors. researchgate.net Further nitration of these compounds can lead to dinitro derivatives. researchgate.net The synthesis of 3-nitropyrazole can also be achieved through a two-step process involving the nitration of pyrazole to N-nitropyrazole, followed by rearrangement in an organic solvent like benzonitrile. nih.gov

A pyrazole exchange reaction has been demonstrated as a method for the regioselective installation of nitro substituents at positions 3, 4, and 5 of the pyrazole ring in di(trispyrazolylborato)iron(II) spin crossover complexes. researchgate.netchemrxiv.org The degree of substitution can be controlled by adjusting the reaction temperature. chemrxiv.org The subsequent reduction of these nitro analogues to their corresponding amine-functionalized counterparts can be achieved under hydrogen transfer conditions. researchgate.netchemrxiv.org

The following table summarizes the effect of temperature on the degree of functionalization in a pyrazole exchange reaction for the synthesis of nitro-functionalized trispyrazolylborate ligands. chemrxiv.org

PrecursorReagentTemperature (°C)Product
Bu₄N[HB(pz)₃]3-nitropyrazole105Monosubstituted 3-NO₂Tp⁻
Bu₄N[HB(pz)₃]3-nitropyrazole130Disubstituted (3-NO₂)₂Tp⁻

Furthermore, N-amination of nitropyrazole derivatives can be achieved using various aminating agents. For example, the reaction of 1-(nitropyrazol-3(5)-yl)tetrazoles with hydroxylamine-O-sulfonic acid has been shown to produce the corresponding N-amino derivatives. researchgate.net

A divergent and regioselective approach has been developed for the synthesis of 5-aryl-4-nitro-1H-pyrazoles through guided transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles, showcasing another method for the functionalization of the nitropyrazole scaffold. acs.org While not directly leading to this compound, these methods for regioselective C-C bond formation on the nitropyrazole ring are valuable for creating a diverse range of derivatives.

Reaction Mechanisms and Chemical Transformations of 3 Nitro 1h Pyrazol 1 Amine

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 3-nitro-1H-pyrazol-1-amine towards electrophiles and nucleophiles is a nuanced interplay of the activating and deactivating effects of its substituents.

Electrophilic Aromatic Substitution on Pyrazole (B372694) Rings

The pyrazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In the case of this compound, the ring contains an activating amino group (-NH₂) and a deactivating nitro group (-NO₂).

The amino group is a potent activating group that directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org In the pyrazole ring, this would correspond to the C-5 and C-4 positions. Conversely, the nitro group is a strong deactivating group, directing incoming electrophiles to the meta position, which in this case would also be the C-5 position. youtube.com

Generally, electrophilic substitution on the pyrazole ring preferentially occurs at the C-4 position due to the electronic distribution within the ring. researchgate.net The competing directing effects of the amino and nitro groups in this compound create a complex scenario. The strongly activating nature of the amino group would likely dominate, favoring substitution at the C-4 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, halogenation of aminopyrazole derivatives has been shown to proceed readily at the C-4 position. beilstein-archives.orgbeilstein-archives.org

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product
HalogenationX₂/FeX₃ or NXS4-Halo-3-nitro-1H-pyrazol-1-amine
NitrationHNO₃/H₂SO₄4,3-Dinitro-1H-pyrazol-1-amine
SulfonationFuming H₂SO₄This compound-4-sulfonic acid

Note: NXS refers to N-halosuccinimide.

Nucleophilic Reactivity at the Amine and Nitro Sites

The presence of the nitro group makes the pyrazole ring electron-deficient, rendering it susceptible to nucleophilic attack. The nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is further activated by other electron-withdrawing groups. Research on 1-amino-3,4-dinitropyrazole has demonstrated that the nitro group at the C-3 position can be selectively displaced by sulfur nucleophiles. researchgate.net This suggests that the nitro group in this compound could also be susceptible to nucleophilic displacement, although the presence of only one activating nitro group might require harsher reaction conditions.

The exocyclic amino group possesses a lone pair of electrons, making it nucleophilic. It can react with various electrophiles. For example, it can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides, and alkylation with alkyl halides. researchgate.net The reactivity of this amino group is, however, influenced by the electron-withdrawing effect of the pyrazole ring and the nitro group, which may reduce its nucleophilicity compared to a simple alkylamine. The relative nucleophilicity of the endocyclic and exocyclic nitrogen atoms in aminopyrazoles has been a subject of study, with the initial site of attack depending on the specific reactants and conditions. mdpi.com

Ring Transformations and Rearrangement Reactions

Nitropyrazole systems are known to undergo various rearrangement and ring transformation reactions, often under thermal or photochemical conditions, or in the presence of strong acids or bases.

Intramolecular Rearrangements within Nitropyrazole Systems

Several types of intramolecular rearrangements have been observed in nitropyrazole derivatives. One notable example is the thermal rearrangement of N-nitropyrazoles to C-nitropyrazoles. This reaction typically involves the migration of the nitro group from the nitrogen atom of the pyrazole ring to a carbon atom, often the C-3 or C-5 position.

Another significant rearrangement is the transformation of 1-aminopyrazoles into 5-aminopyrazoles, which has been achieved in the presence of strong acids like hydrobromic acid. This reaction is proposed to occur through a ring-opening and subsequent ring-closure mechanism. mdpi.com Additionally, the oxidative rearrangement of N-aminopyrazoles using reagents like lead(IV) acetate (B1210297) can lead to the formation of 1,2,3-triazines.

In a specific case involving the thermolysis of an azidonitropyrazole derivative in acetic acid, an unexpected rearrangement occurred, leading to the reduction of the azido (B1232118) group to an amino group and the acetoxylation of a methyl group, while the nitro group remained intact. mdpi.com

Ring-Opening and Ring-Closure (ANRORC) Mechanisms in Dinitropyrazole Reactivity

The Addition of Nucleophile, Ring-Opening, and Ring-Closure (ANRORC) mechanism is a well-documented pathway for nucleophilic substitution in electron-deficient heterocyclic systems. wikipedia.org This mechanism has been particularly studied in the context of dinitropyrazoles. For instance, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines proceeds via an ANRORC mechanism to yield 1-aryl-nitropyrazoles. researchgate.net

The general ANRORC pathway involves the initial addition of a nucleophile to the electron-deficient pyrazole ring, leading to the formation of a Meisenheimer-like complex. This is followed by the opening of the pyrazole ring to form an open-chain intermediate. Subsequent rotation and ring-closure, with the expulsion of a leaving group (such as a nitrite (B80452) ion), leads to the final substituted product. While this mechanism is well-established for dinitropyrazoles, its applicability to mono-nitro systems like this compound would depend on the specific nucleophile and reaction conditions.

Functional Group Interconversions on the Pyrazole Scaffold

The amino and nitro groups on the pyrazole ring of this compound can be chemically transformed into a variety of other functional groups, providing pathways to novel pyrazole derivatives.

A common and important transformation is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). youtube.com The resulting diaminopyrazole can serve as a versatile building block for the synthesis of fused heterocyclic systems.

The exocyclic amino group can be converted into a diazonium salt through diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid). organic-chemistry.orglibretexts.org These diazonium salts are valuable intermediates that can undergo a range of subsequent reactions, including:

Sandmeyer-type reactions: Replacement of the diazonium group with halogens (Cl, Br) or a cyano group using copper(I) salts.

Schiemann reaction: Replacement with fluorine using fluoroboric acid.

Gomberg-Bachmann reaction: Arylation via coupling with an aromatic compound.

Reduction: Replacement with a hydrogen atom using hypophosphorous acid.

Table 2: Key Functional Group Interconversions of this compound

Starting Functional GroupReactionReagentsProduct Functional Group
Nitro (-NO₂)ReductionH₂/Pd-C or Fe/HClAmino (-NH₂)
Amino (-NH₂)DiazotizationNaNO₂/HClDiazonium (-N₂⁺)
Diazonium (-N₂⁺)Sandmeyer ReactionCuX (X = Cl, Br, CN)Halo (-X) or Cyano (-CN)
Diazonium (-N₂⁺)ReductionH₃PO₂Hydrogen (-H)

These functional group interconversions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures.

Reduction of Nitro Groups to Amino Groups

The reduction of the nitro group on the pyrazole ring is a fundamental transformation that converts this compound into 1H-pyrazole-1,3-diamine. This conversion is significant as it transforms a strongly electron-withdrawing, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, profoundly altering the chemical properties of the pyrazole ring. This reaction is typically achieved through catalytic hydrogenation or with chemical reducing agents.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. This process involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally carried out under mild conditions and often results in high yields of the corresponding amine.

Alternatively, chemical reduction using metals in acidic media provides another robust route to synthesize amines from nitro compounds. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are effective for this purpose. Transfer hydrogenation, using hydrogen donors like formic acid, represents another viable method that avoids the need for high-pressure gaseous hydrogen. These methods are broadly applicable to aromatic and heterocyclic nitro compounds and are suitable for the reduction of this compound.

Table 1: General Methods for the Reduction of Nitro Groups to Amines

MethodReagents and ConditionsKey Features
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney Nickel catalyst in a solvent like ethanol (B145695) or ethyl acetate.High efficiency and clean conversion. Can sometimes be sensitive to other functional groups.
Metal/Acid ReductionFe, Sn, or Zn metal in the presence of a strong acid like HCl.A classic and reliable method, often used in industrial-scale synthesis.
Transfer HydrogenationHydrogen donors such as formic acid or ammonium (B1175870) formate (B1220265) with a catalyst (e.g., Pd/C).Avoids the use of flammable H₂ gas, offering a safer alternative.
Sulfide (B99878) ReductionSodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄).Useful for selective reduction of one nitro group in dinitro compounds.

Derivative Formation via Condensation and Substitution Reactions

The N-amino group of this compound serves as a key nucleophilic center, enabling the synthesis of a wide array of derivatives through condensation and substitution reactions. These reactions are fundamental for building more complex molecular architectures based on the pyrazole scaffold.

Condensation reactions, particularly with carbonyl compounds, are a hallmark of hydrazine (B178648) derivatives. The 1-amino group of this compound can react with aldehydes and ketones to form the corresponding hydrazones (Schiff bases). This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. This process is a versatile method for introducing new substituents and extending the molecular framework. For instance, reaction with various benzaldehydes would yield N-(arylmethylidene)-3-nitro-1H-pyrazol-1-amines.

Substitution reactions at the N-amino group can also be employed to introduce a variety of functional groups. Acylation, for example, can be achieved by reacting this compound with acyl chlorides or anhydrides to form N-acyl derivatives. These reactions provide a pathway to amide-functionalized pyrazoles. Furthermore, the N-amino group can participate in the formation of fused heterocyclic systems by reacting with 1,3-dielectrophilic compounds, a common strategy in heterocyclic chemistry. The reactivity of the N-amino group allows for the construction of pyrazolotriazines, pyrazolotriazoles, or other fused systems, depending on the nature of the reacting partner.

Table 2: Examples of Derivative Formation Reactions

Reaction TypeReactantProduct ClassGeneral Reaction Scheme
CondensationAldehydes (R-CHO) or Ketones (R-CO-R')Hydrazones (Schiff Bases)Py-NH₂ + R-CHO → Py-N=CH-R + H₂O
Acylation (Substitution)Acyl Chlorides (R-COCl) or Anhydrides ((RCO)₂O)N-Acyl-aminopyrazolesPy-NH₂ + R-COCl → Py-NH-CO-R + HCl
Reaction with β-Diketones1,3-Diketones (e.g., Acetylacetone)Substituted Pyrazoles (via cyclization)Leads to formation of new pyrazole rings attached to the N-amino group.
Note: "Py" represents the 3-nitro-1H-pyrazol-1-yl group.

Computational and Theoretical Chemistry Investigations of 3 Nitro 1h Pyrazol 1 Amine

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 3-nitro-1H-pyrazol-1-amine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., aug-cc-pVDZ), would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.gov This process involves finding the minimum energy conformation of the molecule.

From this optimized geometry, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge on each atom. Such calculations are essential for understanding the molecule's polarity and reactivity. For related aminopolynitropyrazoles, DFT has been used to explore their geometric and electronic structures, providing insights into their stability and thermodynamic properties. nih.govresearchgate.net

Interactive Data Table: Illustrative DFT-Calculated Properties (Hypothetical for this compound)

PropertyPredicted ValueUnit
Total EnergyData not availableHartrees
Dipole MomentData not availableDebye
Point GroupData not available-

Note: The table above is for illustrative purposes only. Specific values for this compound are not available in the cited literature.

Analysis of Frontier Molecular Orbitals and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For energetic materials, this gap can be related to their sensitivity. Studies on similar compounds have utilized FMO analysis to evaluate these characteristics. nih.gov

Interactive Data Table: Illustrative FMO Properties (Hypothetical for this compound)

OrbitalEnergyUnit
HOMOData not availableeV
LUMOData not availableeV
HOMO-LUMO GapData not availableeV

Note: The table above is for illustrative purposes only. Specific values for this compound are not available in the cited literature.

Intermolecular Interactions and Crystal Packing Analysis

The properties of a material in the solid state are heavily influenced by how the individual molecules pack together and the nature of the interactions between them.

Hirshfeld Surface Analysis for Non-Covalent Interactions in Solid State

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

The analysis generates a three-dimensional surface around the molecule, colored according to the nature and strength of the intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the proportion of the surface involved in different types of contacts. For other nitropyrazole derivatives, Hirshfeld analysis has been used to understand the packing forces that dictate the crystal structure.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP is plotted onto the molecular surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would reveal the electron-rich areas around the nitro group's oxygen atoms and the pyrazole (B372694) ring's nitrogen atoms, and electron-deficient regions, likely around the amine group's hydrogen atoms. This information is crucial for understanding how the molecule interacts with other molecules.

Structure-Property Relationship Studies at the Molecular and Supramolecular Level

Understanding the relationship between a molecule's structure and its macroscopic properties is a central goal of chemical research. For energetic materials like those in the nitropyrazole family, this involves connecting molecular features to properties such as density, thermal stability, and detonation performance. mdpi.commdpi.comnih.gov

Computational studies play a vital role in establishing these relationships. By systematically varying the molecular structure (e.g., by changing substituent groups) and calculating the resulting properties, researchers can develop predictive models. csuohio.edunih.gov At the supramolecular level, the way molecules pack in a crystal, as revealed by techniques like Hirshfeld analysis, can be correlated with bulk properties like density and sensitivity. The presence of strong intermolecular interactions, such as hydrogen bonding, often leads to higher densities and greater stability. While general structure-property relationships have been established for the broader class of nitropyrazoles, specific quantitative studies for this compound are not readily found in the literature.

Advanced Spectroscopic Characterization Techniques for 3 Nitro 1h Pyrazol 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-nitro-1H-pyrazol-1-amine, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments provides a complete picture of the proton, carbon, and nitrogen frameworks.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing distinct signals for the protons on the pyrazole (B372694) ring and the N-amino group. The pyrazole ring contains two protons, at positions C4 and C5.

Ring Protons (H4 and H5): The powerful electron-withdrawing nature of the nitro group at the C3 position significantly deshields the adjacent protons. Consequently, the signals for H4 and H5 are expected to appear at downfield chemical shifts. The H5 proton is adjacent to the "pyridine-like" nitrogen (N2) and the H4 proton is adjacent to the C3-nitro group, leading to distinct chemical environments. These two protons will appear as doublets due to coupling with each other (³JHH), with a small coupling constant (J) of approximately 2-3 Hz, which is characteristic of pyrazole ring systems.

Amino Protons (-NH₂): The two protons of the N-amino group are expected to produce a single, often broad, resonance. hw.ac.uk Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange phenomena. hw.ac.uk Identification can be confirmed by adding a drop of D₂O to the NMR sample, which results in the disappearance of the -NH₂ signal due to proton-deuterium exchange.

Predicted ¹H NMR Spectral Data for this compound Predicted data based on analysis of substituted nitropyrazoles.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4~7.0 - 7.5Doublet (d)~2-3
H5~8.0 - 8.5Doublet (d)~2-3
-NH₂~5.0 - 7.0 (variable)Broad Singlet (br s)N/A

¹³C and ¹⁵N NMR spectroscopies provide crucial information about the carbon skeleton and the rich nitrogen environment of the molecule, respectively.

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms of the pyrazole ring.

C3: This carbon, directly bonded to the strongly electron-withdrawing nitro group, will be the most deshielded and appear furthest downfield.

C5: This carbon is adjacent to two nitrogen atoms (N1 and N2) and will also be significantly deshielded.

C4: This carbon, situated between two carbon atoms, is expected to be the most shielded of the ring carbons and will appear at the most upfield position.

Data from related C-nitropyrazoles supports these predictions, where the carbon atom bearing the nitro group consistently resonates at a low field. researchgate.net

Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of substituted nitropyrazoles. researchgate.net

Carbon AtomPredicted Chemical Shift (δ, ppm)
C3~155 - 160
C4~110 - 115
C5~135 - 140

Nitrogen (¹⁵N) NMR: As a compound with four nitrogen atoms in distinct chemical environments, ¹⁵N NMR is a particularly powerful characterization technique. The chemical shifts are typically reported relative to nitromethane (B149229) (CH₃NO₂).

Nitro Group (-NO₂): The nitrogen atom of the nitro group is expected to have a chemical shift in the typical range for nitroaromatic compounds, significantly downfield. researchgate.net

Ring Nitrogens (N1 and N2): The two nitrogen atoms in the pyrazole ring are inequivalent. N1, bonded to the amino group, is a "pyrrole-type" nitrogen, while N2 is a "pyridine-type" nitrogen. Studies on analogous aminonitropyrimidines show distinct chemical shifts for these types of nitrogen atoms. mdpi.com

Amino Group (-NH₂): The exocyclic amino nitrogen will have a characteristic chemical shift in the range typical for primary amines attached to heterocyclic systems.

Predicted ¹⁵N NMR Chemical Shifts for this compound Predicted data based on analysis of related aminonitro-heterocycles. researchgate.netmdpi.com

Nitrogen AtomTypePredicted Chemical Shift (δ, ppm vs. CH₃NO₂)
N of -NO₂Nitro-10 to -30
N1Pyrrole-type (N-NH₂)-140 to -160
N2Pyridine-type-80 to -100
N of -NH₂Amino-300 to -320

Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by distinct bands from the N-amino, C-nitro, and pyrazole ring moieties.

-NH₂ Group Vibrations: A primary amine group is characterized by two sharp absorption bands in the 3400–3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com An N-H bending (scissoring) mode is also expected around 1650–1580 cm⁻¹. orgchemboulder.com

-NO₂ Group Vibrations: The nitro group gives rise to two strong and easily identifiable stretching bands: an asymmetric stretch typically found between 1560 and 1520 cm⁻¹, and a symmetric stretch between 1380 and 1340 cm⁻¹.

Pyrazole Ring Vibrations: The heterocyclic ring will exhibit several characteristic absorptions. These include aromatic C-H stretching just above 3100 cm⁻¹, as well as C=N and N-N stretching vibrations within the 1600–1400 cm⁻¹ fingerprint region.

Predicted Characteristic IR Absorption Bands for this compound Predicted data based on typical functional group frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
-NH₂ (Amino)N-H Asymmetric & Symmetric Stretch3400 - 3250 (two bands)Medium
Pyrazole RingC-H Stretch~3150 - 3100Medium-Weak
-NH₂ (Amino)N-H Bend (Scissoring)1650 - 1580Medium-Strong
Pyrazole RingC=N / C=C Stretch1600 - 1450Medium
-NO₂ (Nitro)N-O Asymmetric Stretch1560 - 1520Strong
-NO₂ (Nitro)N-O Symmetric Stretch1380 - 1340Strong
Pyrazole RingRing Vibrations1300 - 1000Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern upon ionization. The molecular formula of this compound is C₃H₄N₄O₂, giving it a molecular weight of approximately 128.09 g/mol .

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺•) at m/z 128. The fragmentation is expected to be dictated by the nitro and amino groups and the stability of the pyrazole ring. Plausible fragmentation pathways, based on studies of related nitropyrazoles, include: researchgate.net

Loss of a nitro group: [M - NO₂]⁺ at m/z 82.

Loss of nitric oxide: [M - NO]⁺ at m/z 98.

Subsequent fragmentation of the pyrazole ring, often involving the loss of hydrogen cyanide (HCN) or dinitrogen (N₂).

Predicted Mass Spectrometry Fragmentation for this compound Predicted data based on the fragmentation of analogous nitropyrazoles. researchgate.net

m/z ValueProposed Fragment IdentityNeutral Loss
128[C₃H₄N₄O₂]⁺• (Molecular Ion)-
98[C₃H₄N₃O]⁺•NO
82[C₃H₄N₃]⁺NO₂
55[C₂H₃N₂]⁺NO₂, HCN
54[C₂H₂N₂]⁺•NO₂, H₂CN

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, analysis of related structures, such as 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, provides insight into the expected structural features. nih.govresearchgate.net

An X-ray diffraction study would provide precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the pyrazole ring and the substituent groups.

Molecular Conformation: Determining the planarity of the pyrazole ring and the orientation of the N-amino and C-nitro groups relative to the ring.

Intermolecular Interactions: Identifying and quantifying hydrogen bonds is particularly important. Strong hydrogen bonds are expected between the hydrogen atoms of the amino group and the oxygen atoms of the nitro group or the N2 ring atom of adjacent molecules. These interactions are critical as they govern the crystal packing, density, and stability of the material.

Structural Parameters Obtainable from X-ray Diffraction

ParameterInformation Provided
Unit Cell DimensionsSize and shape of the repeating crystal lattice.
Space GroupSymmetry of the crystal packing.
Atomic CoordinatesPrecise 3D position of every atom in the molecule.
Bond Lengthse.g., C-N, N-N, N-O distances.
Bond Anglese.g., O-N-O angle in the nitro group.
Torsion AnglesDegree of twisting between functional groups and the ring.
Hydrogen Bonding NetworkDistances and angles of intermolecular N-H···O and N-H···N bonds.
Crystal DensityCalculated directly from the unit cell volume and molecular weight.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing.

Information unavailable.

Insights into Intermolecular Bonding Networks and Crystal Architecture.

Information unavailable.

Academic Research Applications and Future Directions for 3 Nitro 1h Pyrazol 1 Amine

Role in the Design and Synthesis of High-Energy Density Materials

Nitrated pyrazoles are foundational structures in the development of High-Energy Density Materials (HEDMs). mdpi.com The inherent stability and aromaticity of the pyrazole (B372694) ring, combined with the energy-rich nitro (-NO2) and amino (-NH2) groups, make compounds like 3-nitro-1H-pyrazol-1-amine key targets for research. The amino group, in particular, provides a reactive site for further functionalization, allowing for the construction of more complex energetic molecules. nih.govnih.gov

The molecular design of energetic materials based on the pyrazole framework employs several key strategies to enhance performance, including density, detonation velocity, and thermal stability, while maintaining low sensitivity to impact and friction. Research on compounds analogous to this compound illustrates these principles.

Introduction of Energetic Groups: A primary strategy is the incorporation of multiple energetic functional groups, such as nitro (-NO2) and nitramino (-NHNO2), onto the pyrazole backbone. researchgate.net Increasing the number of nitro groups enhances the oxygen balance and density of the material, which generally improves detonation performance. nih.gov For instance, the synthesis of derivatives like 3,4,5-trinitrated-1H-pyrazole (TNP) showcases the extensive nitration of the pyrazole ring to create powerful, high-performance explosives. mdpi.com

Formation of Energetic Salts: The acidic protons on the pyrazole ring or the basic amino group can be used to form energetic salts with nitrogen-rich bases (e.g., ammonia, hydrazine) or acids. This strategy can significantly improve density, thermal stability, and reduce sensitivity through the formation of extensive hydrogen-bonding networks. mdpi.com

N-Amination and Functionalization: The N-amino group is a crucial functional handle. Research on the amination of 4-nitropyrazole to produce 1-amino-4-nitropyrazole, an isomer of the subject compound, shows its utility as an intermediate. This amino group can then undergo further reactions, such as the Mannich reaction with trinitroethanol, to attach additional energetic moieties. nih.gov

A highly effective strategy for creating advanced HEDMs is to link or fuse the pyrazole ring with other nitrogen-rich heterocyclic rings, such as triazoles, tetrazoles, or oxadiazoles. researchgate.netnih.gov This approach constructs larger, more stable molecular frameworks with high nitrogen content, leading to materials with high heats of formation, excellent thermal stability, and desirable detonation properties.

Pyrazole-Triazole Hybrids: Researchers have successfully synthesized materials by bridging 3-nitro-1H-pyrazole units with 4,5-diamino-4H-1,2,4-triazoles. nih.gov These compounds exhibit very high thermal stabilities, with decomposition temperatures exceeding 320 °C, and low mechanical sensitivities. nih.gov One such compound demonstrated detonation properties comparable to HMX while offering superior thermal stability and insensitivity, making it a promising replacement. nih.gov

Pyrazole-Oxadiazole Frameworks: The assembly of nitroamino and amino groups on a combined pyrazole-1,3,4-oxadiazole framework is another successful approach. researchgate.net This strategy has led to the synthesis of high-performance, insensitive energetic materials with promising detonation velocities (VD: 8971 m s⁻¹) and good stability. researchgate.net

Pyrazole-Tetrazole Hybrids: The combination of pyrazole and tetrazole rings has been explored to enhance density and detonation performance. rsc.org By synthesizing isomers of dinitro-pyrazole-tetrazole and their nitramine derivatives, researchers have created materials with outstanding detonation properties, comparable to RDX, driven by strong hydrogen bonding and π-π stacking interactions that lead to high crystal densities. rsc.org

The following table summarizes the performance of select energetic materials derived from pyrazole-based frameworks.

Compound/MaterialDensity (ρ)Detonation Velocity (D)Detonation Pressure (P)Thermal Stability (Td)Key Feature
Compound 1 from Xie et al. (2025) nih.gov1.84 g/cm³9284 m/s34.74 GPa333 °CPyrazole-Triazole Hybrid, HMX replacement candidate
Compound 2 from Xie et al. (2025) nih.gov1.88 g/cm³9268 m/s38.58 GPa211 °CPyrazole-Triazole Hybrid, comparable to HMX
Compound 7 from Assembling Nitroamino... researchgate.net1.83 g/cm³8971 m/s29.7 GPa164 °CPyrazole-Oxadiazole Framework
H3NANP-5T from Energetic... rsc.org1.86 g/cm³8846 m/s33.2 GPa196 °CPyrazole-Tetrazole Hybrid
DNPAT from The design and synthesis... rsc.org1.84 g/cm³8889 m/s-314 °CPyrazole-Triazole Backbone, Heat-resistant

Application as a Chemical Intermediate and Synthetic Building Block

Beyond its direct potential in energetic formulations, this compound is primarily valuable as a versatile chemical intermediate. Nitrated aminopyrazoles are frequently used as starting points for constructing more elaborate molecular architectures. mdpi.comnih.gov

The reactivity of the pyrazole ring and its functional groups allows it to be a precursor for a wide array of complex heterocyclic systems.

Fused Heterocycles: Amino-nitropyrazoles are key intermediates for creating fused-ring systems. For example, 1H,4H-3-Amino-6-nitropyrazolo[4,3-c]pyrazole (ANPP) is an insensitive energetic material that serves as a crucial intermediate for synthesizing other pyrazole-based energetic compounds. nih.gov The synthesis of 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d] nih.govrsc.orgmdpi.comtriazin-4-one (NPTO) was achieved through a novel rearrangement reaction starting from a pyrazole derivative, demonstrating the transformation of the pyrazole unit into a new fused bicyclic skeleton. nih.govmdpi.com

Bridged Heterocycles: As previously mentioned, nitropyrazole units can be used to synthesize bridged multi-heterocyclic frameworks, such as pyrazolyl-tetrazoles and pyrazolyl-triazoles. nih.govresearchgate.net These syntheses often start with a functionalized pyrazole which is then reacted to build the second heterocyclic ring.

The structure of this compound offers multiple sites for chemical modification, making it a useful building block for creating a library of derivative compounds.

Reactions at the Amino Group: The N-amino group can be readily functionalized. It can be acylated, alkylated, or used in condensation reactions to attach other molecular fragments. For example, the Mannich reaction has been used on 1-amino-4-nitropyrazole to link it to other energetic groups. nih.gov

Further Nitration: Depending on the reaction conditions, the pyrazole ring can be subjected to further nitration to add more nitro groups, thereby increasing the energetic output of the final compound. mdpi.com

Reactions at the Ring Carbon Atoms: The carbon atoms of the pyrazole ring can also undergo substitution reactions, allowing for the introduction of other functional groups like halogens or cyano groups, which can then be used for further synthetic transformations. nih.gov The synthesis of 3-(4-cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan highlights the modification of the pyrazole C-4 position. mdpi.com

Contributions to Materials Science Research

The use of this compound and related compounds as building blocks contributes significantly to materials science, particularly in the creation of advanced energetic materials with tailored properties. The research focus is on achieving a superior balance between high performance (energy) and safety (insensitivity and thermal stability).

Derivatives synthesized from nitropyrazole amines have demonstrated properties that make them potential candidates to replace traditional explosives like RDX and HMX. nih.gov Research into pyrazole-triazole hybrids has produced materials with high decomposition temperatures (up to 371 °C) and low sensitivity (IS ≥ 25 J), making them suitable for applications requiring heat-resistant explosives. nih.gov Furthermore, the integration of pyrazole moieties into metal-organic frameworks (E-MOFs) is an emerging area. These materials can exhibit high thermal stability and low sensitivity due to their ordered crystalline structures and the presence of extensive hydrogen bonding. mdpi.com The development of such advanced materials is crucial for applications in modern munitions, propellants, and pyrotechnics where performance, safety, and stability are paramount. mdpi.com

Exploration of Optical and Electronic Properties in Pyrazole Derivatives

The optical and electronic characteristics of pyrazole derivatives are intrinsically linked to their molecular structure, particularly the nature and position of substituents on the pyrazole ring. The presence of both nitro and amino groups in this compound suggests intriguing push-pull electronic effects that can significantly influence these properties.

While specific spectroscopic data for this compound is not extensively detailed in publicly available literature, studies on analogous compounds provide valuable insights. For instance, the electronic spectra of N-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-methyl]-anilines exhibit characteristic absorption bands in the UV-Vis region. These compounds show bands in the range of 246–300 nm and additional bands between 334–520 nm, which are attributed to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the electronic nature of the substituents on the aniline (B41778) ring, demonstrating the tunability of the optical properties of nitropyrazole derivatives.

The introduction of a nitro group onto an aromatic or heteroaromatic ring is known to cause a bathochromic (red) shift in the absorption maximum. This effect, combined with the electron-donating nature of the amino group, likely results in this compound having distinct absorption and emission properties. Further research is required to fully characterize the photophysical properties of this specific compound, including its fluorescence and phosphorescence characteristics, which could open avenues for its use in optical sensors or as a fluorescent probe.

Table 1: General UV-Vis Absorption Ranges for Related Nitropyrazole Derivatives

Compound Class Absorption Range 1 (nm) Absorption Range 2 (nm)
N-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-methyl]-anilines 246-300 334-520

Development of Novel Functional Materials

The inherent properties of nitrated pyrazoles, such as high nitrogen content and thermal stability, have led to their primary investigation as energetic materials. The nitro group acts as an oxygen source, while the pyrazole ring provides a stable, high-energy backbone. The presence of an amino group can further modify the energetic properties and sensitivity of the material.

While the development of energetic materials remains a key application area, the unique electronic structure of this compound suggests its potential in other functional materials. The push-pull nature of the substituents could lead to significant dipole moments and non-linear optical (NLO) properties. Materials with high NLO activity are crucial for applications in optoelectronics, including frequency conversion and optical switching. Theoretical and experimental studies on other push-pull heterocyclic systems have demonstrated their potential in this area.

Furthermore, the amino group provides a reactive handle for polymerization or grafting onto other material backbones. This could allow for the incorporation of the optical and electronic properties of the this compound moiety into larger, functional material systems such as polymers for electronic devices or specialized coatings.

Emerging Research Areas and Unexplored Avenues

The future of research into this compound and related compounds is moving towards more sustainable and efficient synthetic methods, as well as exploring novel applications beyond traditional areas.

Green Chemistry Approaches in Pyrazole Synthesis

Traditional methods for the synthesis of nitropyrazoles often involve harsh conditions, such as the use of strong acids and high temperatures, which can have significant environmental drawbacks. guidechem.com The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to address these issues.

Several environmentally benign methodologies are being explored for the synthesis of pyrazoles, which could be adapted for the production of this compound. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of various pyrazole derivatives. dergipark.org.trdergipark.org.tr Microwave irradiation offers a more energy-efficient heating method compared to conventional heating. gsconlinepress.com

Solvent-free reactions: Conducting reactions in the absence of a solvent minimizes waste and reduces the environmental impact associated with solvent production and disposal. mdpi.comrsc.org Several solvent-free methods for pyrazole synthesis have been reported, often in combination with microwave irradiation.

Use of greener solvents: When a solvent is necessary, the use of environmentally friendly options such as water or deep eutectic solvents is being investigated. researchgate.net

Catalyst-free and metal-free reactions: The development of synthetic routes that avoid the use of heavy metal catalysts is a key goal of green chemistry. rsc.org Iodine-mediated cascade reactions have been shown to be effective for the synthesis of amino pyrazole derivatives without the need for metal catalysts. acs.org

A one-pot synthesis for 3-nitro-1H-pyrazole has been reported, which avoids the isolation of the intermediate N-nitropyrazole, thereby streamlining the process and reducing waste. guidechem.com Further research into applying these green chemistry principles to the synthesis of this compound is a promising future direction.

Potential in Novel Catalytic Applications

The application of pyrazole derivatives in catalysis is a growing field of research. The nitrogen atoms in the pyrazole ring can act as ligands to coordinate with metal centers, forming catalytically active complexes. researchgate.net While there is no specific literature on the catalytic applications of this compound, the presence of multiple coordination sites (the two pyrazole nitrogens and the amino group nitrogen) suggests its potential as a versatile ligand.

Protic pyrazole complexes, where the N-H proton of the pyrazole ring can participate in the catalytic cycle, have shown activity in a range of reactions, including transfer hydrogenation. nih.gov The amino group in this compound could also play a role in bifunctional catalysis, where one part of the molecule activates one substrate while another part activates the other.

Furthermore, the development of organocatalysis, which uses small organic molecules to catalyze reactions, presents another potential avenue for this compound. The combination of acidic (N-H) and basic (amino) sites within the same molecule could be exploited for various organocatalytic transformations. For instance, bifunctional amine-thiourea catalysts, which also possess hydrogen-bond donor and acceptor sites, have been successfully used in asymmetric Henry reactions. nih.gov Exploring the potential of this compound and its derivatives as organocatalysts is a largely unexplored but potentially fruitful area of future research.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-methyl]-anilines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-nitro-1H-pyrazol-1-amine, and what factors influence reaction yields?

  • Methodology :

  • A common approach involves coupling reactions using cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) in dimethyl sulfoxide (DMSO) at 35°C. For example, nitropyrazole intermediates can be hydrogenated using 10% palladium on carbon (Pd/C) under hydrogen gas (40 psi) in ethanol to reduce nitro groups to amines, achieving yields up to ~74% .
  • Solvent choice (e.g., ethanol for hydrogenation) and catalyst loading (e.g., 0.705 mmol Pd/C per 14.10 mmol substrate) are critical for yield optimization. Impurities often arise from incomplete reduction or side reactions, necessitating purification via chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key for confirming substitution patterns and amine proton environments. For example, nitro groups cause deshielding (δ 7.45–8.89 ppm for pyrazole protons), while amine protons appear as broad singlets (δ 3.24–3.45 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 215–379) .
  • Infrared (IR) Spectroscopy : Nitro groups exhibit strong absorptions near 1520–1350 cm⁻¹, while amines show N-H stretches at ~3298 cm⁻¹ .

Q. How is crystallographic data for nitro-pyrazole derivatives refined to resolve structural ambiguities?

  • Methodology :

  • Use SHELX software (e.g., SHELXL/SHELXS) for small-molecule refinement. Key steps include:
  • Initial phase determination via direct methods.
  • Anisotropic displacement parameter refinement for heavy atoms (e.g., nitro groups).
  • Validation using R-factor convergence (<5% discrepancy) and electron density maps to confirm nitro/amine group positions .

Advanced Research Questions

Q. How can computational docking studies predict the bioactivity of this compound derivatives?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., bacterial enzymes or neurotransmitter receptors).
  • Prioritize derivatives with high binding affinities (ΔG < -8 kcal/mol) to key residues (e.g., catalytic sites). For example, pyrazole-amine scaffolds show affinity for 15-lipoxygenase-1 (15-LO-1) in anti-inflammatory studies .
  • Validate predictions via in vitro assays (e.g., MIC values for antibacterial activity) .

Q. What strategies resolve contradictions in reaction outcomes during nitro-group functionalization?

  • Methodology :

  • Kinetic vs. Thermodynamic Control : Varying temperatures (e.g., 25°C vs. 60°C) can shift selectivity between nitro reduction and aryl coupling. For example, Pd/C hydrogenation at 40 psi favors nitro-to-amine conversion over dehalogenation .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry (e.g., excess hydrazine for complete reduction) .

Q. How does substituent positioning on the pyrazole ring influence physicochemical properties?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare logP (via HPLC) and solubility (shake-flask method) of derivatives. For example, 3-nitro substitution increases hydrophobicity (logP ≈ 2.1) compared to 5-amino analogs (logP ≈ 0.4) .
  • Electron-Withdrawing Effects : Nitro groups reduce pKa of adjacent amines (e.g., pKa ~6.5 for 3-nitro vs. ~8.2 for unsubstituted analogs), impacting protonation states in biological systems .

Q. What are the challenges in scaling up multi-step syntheses of this compound derivatives?

  • Methodology :

  • Process Optimization : Replace hazardous solvents (e.g., DMSO) with greener alternatives (e.g., acetonitrile) for coupling steps .
  • Catalyst Recycling : Test Pd/C reusability in hydrogenation; >3 cycles often reduce activity by 20–30% due to sulfur poisoning in thiophene-containing analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.